molecular formula C15H12N2O4S B2950324 ethyl 2-(furan-2-amido)-1,3-benzothiazole-6-carboxylate CAS No. 339219-85-1

ethyl 2-(furan-2-amido)-1,3-benzothiazole-6-carboxylate

Cat. No.: B2950324
CAS No.: 339219-85-1
M. Wt: 316.33
InChI Key: WOUSKEGPVJGDDQ-UHFFFAOYSA-N
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Description

Ethyl 2-(furan-2-amido)-1,3-benzothiazole-6-carboxylate is a complex organic compound that features a benzothiazole ring fused with a furan ring and an ester functional group

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many aromatic compounds are flammable and may be harmful or toxic if ingested or inhaled .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has pharmaceutical applications, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(furan-2-amido)-1,3-benzothiazole-6-carboxylate typically involves the condensation of a furan derivative with a benzothiazole derivative under specific reaction conditions. One common method involves the use of ethyl 2-aminobenzoate and furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-amido)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-(furan-2-amido)-1,3-benzothiazole-6-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-(furan-2-amido)-1,3-thiazol-4-yl]benzoate
  • Ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate
  • Ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate

Uniqueness

Ethyl 2-(furan-2-amido)-1,3-benzothiazole-6-carboxylate is unique due to its specific structural arrangement, which combines the properties of both benzothiazole and furan rings. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-2-20-14(19)9-5-6-10-12(8-9)22-15(16-10)17-13(18)11-4-3-7-21-11/h3-8H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUSKEGPVJGDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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